molecular formula C15H17Cl3N6OS B11090141 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide

2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide

Cat. No.: B11090141
M. Wt: 435.8 g/mol
InChI Key: NNNREFBZPAYYAW-UHFFFAOYSA-N
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Description

2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide is a complex organic compound that belongs to the class of triazine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a triazine ring and a trichlorophenyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with ethylamine to form 4,6-bis(ethylamino)-1,3,5-triazine. This intermediate is then reacted with 2-chloro-N-(2,4,6-trichlorophenyl)acetamide in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazine ring to more reduced forms, such as dihydrotriazines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazines.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antiviral and antibacterial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide involves its interaction with specific molecular targets. The triazine ring can interact with nucleic acids and proteins, leading to the inhibition of vital biological processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,6-bis(ethylamino)-1,3,5-triazine
  • 2,4,6-trichloro-1,3,5-triazine

Uniqueness

Compared to similar compounds, 2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,4,6-trichlorophenyl)acetamide exhibits unique properties due to the presence of both the triazine ring and the trichlorophenyl group. This combination enhances its reactivity and broadens its range of applications in various fields.

Properties

Molecular Formula

C15H17Cl3N6OS

Molecular Weight

435.8 g/mol

IUPAC Name

2-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide

InChI

InChI=1S/C15H17Cl3N6OS/c1-3-19-13-22-14(20-4-2)24-15(23-13)26-7-11(25)21-12-9(17)5-8(16)6-10(12)18/h5-6H,3-4,7H2,1-2H3,(H,21,25)(H2,19,20,22,23,24)

InChI Key

NNNREFBZPAYYAW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)SCC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)NCC

Origin of Product

United States

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